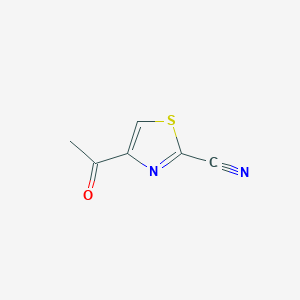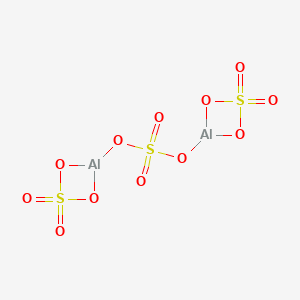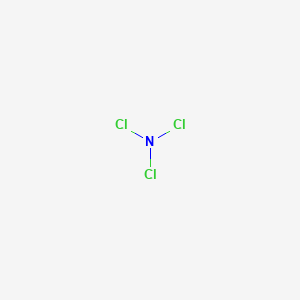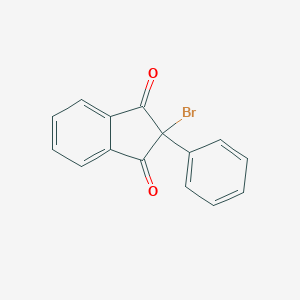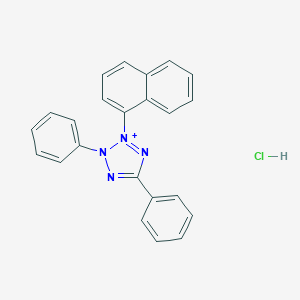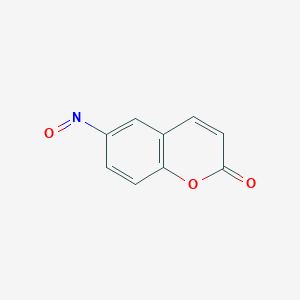
6-Nitroso-1,2-benzopyrone
Vue d'ensemble
Description
6-Nitroso-1,2-benzopyrone est un composé hétérocyclique appartenant à la classe des benzopyrones. Il se caractérise par la présence d'un groupe nitroso (-NO) attaché à la structure de la benzopyrone.
Applications De Recherche Scientifique
6-Nitroso-1,2-benzopyrone a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme précurseur pour la synthèse d'autres composés hétérocycliques.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Recherché pour son utilisation potentielle comme agent thérapeutique en raison de sa capacité à interagir avec les macromolécules biologiques.
Industrie : Utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
This compound exerce ses effets en se liant au domaine de reconnaissance de l'ADN de l'ADP-ribosyltransférase. Cette liaison déstabilise préférentiellement l'un des deux complexes polypeptidiques de doigts de zinc présents dans l'enzyme, ce qui entraîne une perte d'activité enzymatique tout en permettant la liaison de l'ADN . Ce mécanisme est crucial pour ses applications thérapeutiques potentielles, en particulier pour cibler des voies moléculaires spécifiques impliquées dans les processus pathologiques.
Mécanisme D'action
Target of Action
The primary target of 6-Nitroso-1,2-benzopyrone is the ADP-ribosyltransferase enzyme . This enzyme plays a crucial role in various biological processes, including DNA repair, gene regulation, and cell differentiation .
Mode of Action
This compound interacts with the DNA-recognizing domain of ADP-ribosyltransferase . It preferentially destabilizes one of the two zinc finger polypeptide complexes present in the intact enzyme . As a result, the affected enzyme loses almost all activity but still binds to DNA .
Biochemical Pathways
It is known that the compound’s interaction with adp-ribosyltransferase can impact various cellular processes due to the enzyme’s role in dna repair and gene regulation .
Result of Action
The primary result of this compound’s action is the inhibition of ADP-ribosyltransferase activity . This inhibition can potentially affect various cellular processes, including DNA repair and gene regulation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at −20°C
Analyse Biochimique
Biochemical Properties
6-Nitroso-1,2-benzopyrone plays a significant role in biochemical reactions by binding to the DNA-recognizing domain of ADP-ribosyltransferase. This interaction preferentially destabilizes one of the two zinc finger polypeptide complexes present in the enzyme, leading to a loss of almost all enzymatic activity while still allowing the enzyme to bind to DNA . This compound also interacts with other biomolecules, such as proteins involved in DNA repair and cell signaling pathways, influencing their function and stability.
Cellular Effects
This compound has been shown to induce apoptosis in tumor cells by inactivating poly(ADP-ribose) polymerase at one zinc-finger site. This inactivation suppresses the proliferation of leukemic and other malignant human cells, leading to cell death . The compound’s apoptotic effect is mediated through the derepression of a calcium/magnesium-dependent endonuclease, which degrades DNA . Additionally, this compound influences cell signaling pathways and gene expression, further impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the DNA-recognizing domain of ADP-ribosyltransferase. This binding destabilizes the zinc finger polypeptide complexes, leading to the ejection of zinc ions and subsequent inactivation of the enzyme’s poly(ADP-ribosyl)ation activity . Despite this inactivation, the enzyme retains its ability to bind to DNA, suggesting a complex regulatory role in DNA repair and cell signaling processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor cell proliferation and inducing apoptosis. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to DNA repair and cell signaling. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . Its role in inhibiting ADP-ribosyltransferase highlights its impact on cellular metabolism and the regulation of DNA repair processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as well as its interactions with other biomolecules
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 6-Nitroso-1,2-benzopyrone implique généralement la nitration de 1,2-benzopyrone suivie d'une réduction pour former le dérivé nitroso. Les conditions de réaction comprennent souvent l'utilisation d'acide nitrique et d'acide sulfurique pour la nitration, suivie d'une réduction à l'aide d'agents tels que le dithionite de sodium ou la poussière de zinc en présence d'acide acétique.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à flux continu et des techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
6-Nitroso-1,2-benzopyrone subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitroso peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitroso peut être réduit pour former des dérivés amino.
Substitution : Le composé peut subir des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.
Substitution : Des réactifs tels que les halogènes, les halogénures d'alkyle et les nucléophiles comme les amines et les thiols sont couramment utilisés.
Principaux produits formés
Oxydation : Dérivés nitro-1,2-benzopyrone.
Réduction : Dérivés amino-1,2-benzopyrone.
Substitution : Divers dérivés de benzopyrone substitués selon les réactifs utilisés.
Comparaison Avec Des Composés Similaires
Composés similaires
6-Amino-1,2-benzopyrone : Un dérivé amino de 1,2-benzopyrone.
6-Nitro-1,2-benzopyrone : Un dérivé nitro de 1,2-benzopyrone.
1,2-Benzopyrone : Le composé parent sans aucun substituant.
Unicité
6-Nitroso-1,2-benzopyrone est unique en raison de la présence du groupe nitroso, qui confère une réactivité chimique et une activité biologique distinctes par rapport à ses homologues amino et nitro. Le groupe nitroso permet des interactions spécifiques avec les macromolécules biologiques, ce qui en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
IUPAC Name |
6-nitrosochromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO3/c11-9-4-1-6-5-7(10-12)2-3-8(6)13-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTDAUGEZTYMGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90156580 | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130506-22-8 | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130506228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Nitroso-1,2-benzopyrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90156580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 6-Nitroso-1,2-benzopyrone?
A1: this compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), specifically targeting one of its zinc-finger domains. [] This inhibition disrupts the enzyme's ability to perform poly(ADP-ribosyl)ation, a crucial post-translational modification involved in DNA repair and other cellular processes. []
Q2: How does inhibiting PARP lead to antitumor activity in the case of this compound?
A2: By inactivating PARP, this compound prevents the enzyme from keeping a specific endonuclease in its inactive form. [] This endonuclease, once derepressed, initiates DNA degradation, ultimately triggering apoptosis, a programmed cell death pathway. [] This mechanism makes this compound particularly effective against tumor cells, showcasing its potential as an antitumor agent. []
Q3: Besides its antitumor effects, does this compound exhibit activity against other diseases?
A3: Research suggests that this compound also displays antiviral properties. [] While the exact mechanisms behind these effects remain to be fully elucidated, its potential to combat viral infections adds another layer to its therapeutic promise. []
Q4: Has this compound been explored in high-throughput screening assays to identify its potential in various disease models?
A4: Yes, this compound was identified in high-throughput screening assays as a potential inhibitor of glioblastoma cell growth and invasion. [, ] These screenings revealed its ability to hinder the proliferation and spread of these aggressive brain cancer cells, highlighting its potential therapeutic value in glioblastoma treatment. [, ]
Q5: What is known about the selectivity of this compound towards cancer cells compared to normal cells?
A5: While research on this compound is still ongoing, preliminary studies indicate a degree of selectivity towards cancer cells. Research showed that tumoricidal concentrations of this compound were relatively harmless to normal bone marrow progenitor cells and had minimal impact on superoxide formation by neutrophil granulocytes. [] This suggests a potential therapeutic window where the compound effectively targets cancer cells while minimizing harm to healthy cells.
Q6: Have any studies investigated the effect of this compound on the glucocorticoid receptor pathway?
A6: Yes, a study identified this compound as a potential inhibitor of glucocorticoid receptor (GR) translocation to the nucleus. [] This process, essential for GR function, was disrupted by the compound, suggesting its potential to modulate GR signaling pathways. [] Further research is needed to fully understand the implications of this finding.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


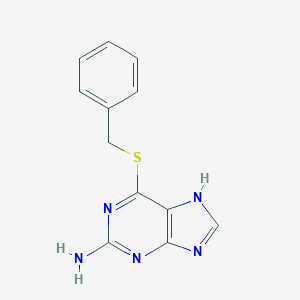
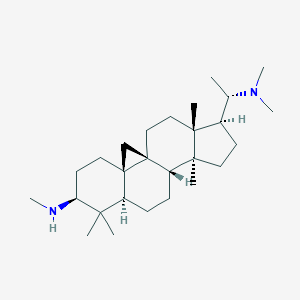
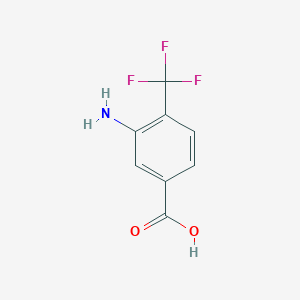
![disodium 5-bromo-2-[9-chloro-3-(sulphonatooxy)naphtho[1,2-b]thien-2-yl]-1H-indol-3-yl sulphate](/img/structure/B158723.png)
